molecular formula C8H11N3O4 B2996348 6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde O-methyloxime CAS No. 303994-97-0

6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde O-methyloxime

Cat. No.: B2996348
CAS No.: 303994-97-0
M. Wt: 213.193
InChI Key: XZCVBBAUZNVDJZ-RUDMXATFSA-N
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Description

6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde O-methyloxime is a complex organic compound characterized by its pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the condensation of appropriate precursors, such as amines and ketones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential therapeutic applications include its use as an intermediate in drug synthesis or as a bioactive molecule in pharmaceuticals.

  • Industry: It can be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde

  • 6-Hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the hydroxyl group and the O-methyloxime moiety. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-hydroxy-5-[(E)-methoxyiminomethyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-10-6(12)5(4-9-15-3)7(13)11(2)8(10)14/h4,12H,1-3H3/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCVBBAUZNVDJZ-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=N/OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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